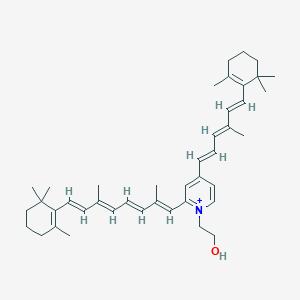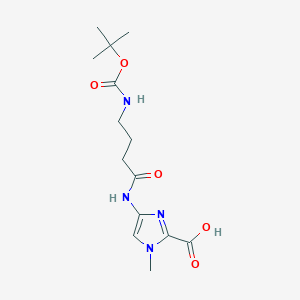
N-retinylidene-N-retinylethanolamine
説明
N-retinylidene-N-retinylethanolamine, also known as A2E, is a pyridinium ion obtained by formal condensation between two molecules of retinol and one the amino group of ethanolamine . It is a major constituent of lipofuscin, a fluorescent material that accumulates with age in the lysosomes of the retinal pigment epithelium (RPE) of the human eye .
Synthesis Analysis
The formation of A2E requires photoactivation of rhodopsin and subsequent release of all-trans-retinal . A2E can be produced from N-retinylidene-N-retinylphosphatidylethanolamine (A2PE) which can be digested by phospholipase D, cleaving the phospholipid portion of PE .Molecular Structure Analysis
The molecular formula of A2E is C42H58NO . It is a retinoid and a pyridinium ion . The exact mass is calculated to be 592.451839 .Chemical Reactions Analysis
A2E is known to exhibit a range of cytotoxic properties . The toxic byproduct, A2E, is a major chromophore in lipofuscin, formed from the release of all-trans-retinal within the outer segment of human photoreceptors . A2E leads to the formation of singlet oxygen radicals on exposure to high-energy light and oxygen .Physical And Chemical Properties Analysis
A2E is a pyridinium ion obtained by formal condensation between two molecules of retinol and one the amino group of ethanolamine . It is a major constituent of retinal pigment epithelium lipofuscin .科学的研究の応用
1. Impact on Lysosomal Degradation in Retinal Pigment Epithelial Cells
A2E, a component of lipofuscin, accumulates in retinal pigment epithelial (RPE) cells, significantly affecting lysosomal functions. Studies reveal that A2E interferes with lysosomal protein degradation and glycosaminoglycan catabolism, potentially perturbing the acidic intralysosomal milieu and leading to the accumulation of undegraded material. This mechanism could contribute to retinal diseases associated with excessive lipofuscin, including age-related macular degeneration (Holz et al., 1999).
2. Role in Phototoxicity and Retinal Degeneration
A2E and related bisretinoids in RPE cells are linked to retinal degeneration. Research demonstrates that low-luminance blue light enhances phototoxicity in A2E-laden RPE cells and rats. A2E accumulation in the retina, exacerbated by blue light exposure, increases the risk of retinal degeneration through angiogenic and apoptotic mechanisms (Lin et al., 2019).
3. Interaction with Gene Expression and Photooxidation
The photooxidation of A2E by blue light regulates gene expression in RPE cells. For instance, it significantly influences the expression of the heme oxygenase 1 (HMOX1) gene. This process involves transcription factors and coactivators such as NF-κB and lysine methyltransferase 2A, impacting cellular responses to stress conditions like age-related macular degeneration (Shin & Jeong, 2022).
4. Synthesis and Study of A2E for Understanding Eye Conditions
Synthetic A2E is utilized for inducing lipofuscin accumulation within lysosomes of RPE cells in culture, mimicking retinal lipofuscin buildup. This aids in understanding the mechanisms of eye conditions like Stargardt's disease and age-related macular degeneration. Research has focused on optimizing the synthesis of A2E to improve the efficiency and yield, providing better quality material for biological studies (Murbach-Oliveira et al., 2022).
5. Influence on Inflammatory and Angiogenic Processes
A2E induces inflammation and angiogenesis in RPE cells, which are modulated by nuclear receptor antagonists like PPARs and RXRs. The biological effects of A2E, such as the expression of inflammatory cytokines and vascular endothelial growth factor, can be inhibited through regulation of these receptors. This opens potential therapeutic avenues for treating age-related macular degeneration (Fontaine et al., 2021).
6. Accumulation in Retinal Tissues and Associated Diseases
A2E, identified as a major component of the age pigment lipofuscin, accumulates in human tissues, including the retinal pigment epithelium. Its build-up is linked to diseases like age-related macular degeneration, emphasizing its significance in retinal health (Wolf, 2009).
作用機序
A2E is thought to contribute to the pathogenesis of degenerative diseases of the retina such as Age-related Macular Degeneration . The current model for the formation of A2E requires photoactivation of rhodopsin and subsequent release of all-trans-retinal . In the context of this model, ABCA4 is proposed to function as a transporter of N-retinylidene-PE that has been formed from the all-trans-retinal released by photoactivated rhodopsin .
Safety and Hazards
特性
IUPAC Name |
2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58NO/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3/q+1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWFMRDPTDEJJA-FAXVYDRBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-retinylidene-N-retinylethanolamine | |
CAS RN |
173449-96-2, 147427-87-0 | |
| Record name | N-Retinyl-N-retinylidene ethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173449962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-RETINYL-N-RETINYLIDENE ETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJT7M2994G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Retinylidene-N-retinylethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3415298.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3415306.png)



![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/no-structure.png)


![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)


